molecular formula C16H13NO3 B3394519 10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde CAS No. 228264-76-4

10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde

Cat. No. B3394519
M. Wt: 267.28 g/mol
InChI Key: YCBSABJEIGYNHV-UHFFFAOYSA-N
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Description

“10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde” is a chemical compound with the molecular formula C16H13NO3 . It has a molecular weight of 267.27932 .

properties

IUPAC Name

10-ethylphenoxazine-3,7-dicarbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-2-17-13-5-3-11(9-18)7-15(13)20-16-8-12(10-19)4-6-14(16)17/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBSABJEIGYNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=O)OC3=C1C=CC(=C3)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595723
Record name 10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde

CAS RN

228264-76-4
Record name 10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reaction was conducted using 2.7 g (12.8 mmol) of 10-ethylphenoxazine (4c), 3.8 g (52.0 mmol) of DMF, 1.8 g (13.2 mmol) of zinc chloride, 7.8 g (50.9 mmol) of phosphorus oxychloride, and 50 ml of toluene in the same manner as in Example 1 (2). The resultant reaction mixture was treated in the same manner to obtain 2.47 g of 3,7-diformyl-10-ethylphenoxazine (2c).
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
7.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
Example 1 ( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five
Quantity
1.8 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde
Reactant of Route 6
Reactant of Route 6
10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde

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